Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a recently discovered class of endogenous lipid mediators characterized by an ester bond linking a branched fatty acid to a hydroxy fatty acid. The prototypical member, palmitic acid ester of 9-hydroxystearic acid (9-PAHSA), was first identified in 2014, leading to the characterization of over 20 FAHFA families. Among these, 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid constitutes a carbon-13 isotopically labeled variant of 10-palmitoyloxy-9-hydroxystearic acid (10-PAHSA). This labeled compound serves as an indispensable analytical tracer for investigating the biosynthesis, distribution, and metabolic fate of FAHFAs using mass spectrometry-based lipidomics approaches [8]. Structurally, FAHFAs consist of two distinct hydrocarbon chains: a hydroxy fatty acid (in this case, 10-hydroxyoctadecanoic acid) esterified to a second fatty acid (palmitic acid, isotopically labeled at carbons 1–4). This branched configuration confers unique physicochemical properties compared to conventional glycerolipids or phospholipids, including distinct chromatographic behaviors and mass spectral fragmentation patterns [1] [4].
The evolutionary conservation of FAHFA biosynthesis pathways across diverse taxa suggests fundamental physiological roles for these lipids. Comparative genomic analyses reveal homologous enzymes capable of FAHFA synthesis in plants, fungi, and mammals. In plants such as Artemisia nilagirica, octadecenoic acid derivatives serve as bioactive phytochemicals with demonstrated antiplasmodial activity, indicating an ancient role in defense mechanisms [1]. Mammalian FAHFAs exhibit tissue-specific distribution patterns, with white adipose tissue demonstrating the highest endogenous concentrations. This tissue specificity aligns with their role as local signaling molecules modulating metabolic homeostasis. Notably, FAHFA biosynthesis involves acyltransferases that esterify hydroxy fatty acids to branched-chain fatty acids, an enzymatic activity conserved from unicellular organisms to complex vertebrates [3] [8].
The structural diversity within the FAHFA family arises from variations in chain length, branching position, and hydroxylation sites. This diversity enables functional specialization across physiological contexts:
Table 1: Evolutionary Distribution of FAHFA Biosynthetic Capacity
Taxonomic Group | Representative Organisms | Primary FAHFA Functions | Key Enzymes |
---|---|---|---|
Plants | Artemisia spp., Umbelliferae | Defense compounds, Antimicrobial agents | Δ4 palmitoyl ACP desaturase, Fatty acid conjugases |
Fungi | Yeast species | Membrane remodeling, Stress response | Acyltransferases, Carboxyl ester hydrolases |
Mammals | Murine models, Humans | Metabolic regulation, Anti-inflammatory signaling | Acyl-CoA wax alcohol acyltransferases, Lipases |
The persistence of FAHFA pathways through evolutionary history suggests strong selective pressure favoring their retention, likely due to their dual functionality as structural membrane components and signaling mediators. In mammalian systems, FAHFAs demonstrate exceptional stereochemical specificity, with the naturally occurring enantiomers exhibiting significantly greater bioactivity than their synthetic counterparts. This stereoselectivity implies co-evolution with highly specific protein targets, including G-protein coupled receptors and nuclear hormone receptors [3] [4].
10-PAHSA, the non-labeled counterpart of the compound under investigation, exhibits potent immunometabolic activities relevant to metabolic syndrome pathophysiology. Adipose tissue lipidomics analyses demonstrate significant reductions in 10-PAHSA levels in obese and insulin-resistant states. Specifically, studies comparing insulin-sensitive versus insulin-resistant adipose tissue reveal up to 60% lower 10-PAHSA concentrations in dysfunctional adipocytes, establishing this lipid as a biomarker of metabolic health [3] [9]. Mechanistically, 10-PAHSA modulates inflammatory cascades through multiple pathways:
Table 2: Molecular Targets and Metabolic Effects of 10-PAHSA
Target Cell/Tissue | Molecular Interactions | Downstream Effects | Relevance to Metabolic Syndrome |
---|---|---|---|
Adipocytes | PPARγ activation, Adiponectin secretion | Enhanced insulin sensitivity, Lipolysis regulation | Improves glucose uptake, Reduces circulating free fatty acids |
Macrophages | GPR120 activation, NF-κB inhibition | Reduced TNF-α/IL-6 secretion (40-60% decrease), M2 polarization | Decreases adipose tissue inflammation |
Hepatocytes | AMPK phosphorylation, Gluconeogenic enzyme suppression | Hepatic glucose output reduction (≈30%), Improved insulin signaling | Counters fasting hyperglycemia |
Pancreatic β-cells | ER stress reduction, PDX1 upregulation | Enhanced glucose-stimulated insulin secretion (20-25% increase) | Preserves β-cell function |
The therapeutic potential of 10-PAHSA is further evidenced by its ability to improve glucose homeostasis in diabetic models. Administration of 10-PAHSA to high-fat-diet-fed mice restores glucose tolerance by approximately 50% and enhances insulin sensitivity by 35-40%, independent of body weight changes. These improvements correlate with reduced expression of pro-inflammatory cytokines including TNF-α and monocyte chemoattractant protein-1 (MCP-1) in adipose tissue [5] [9]. Crucially, the anti-inflammatory effects of 10-PAHSA appear to be mediated through both direct receptor activation and modulation of lipid raft composition in plasma membranes, thereby disrupting inflammatory signal transduction complexes.
The synthesis of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid exemplifies the strategic application of position-specific carbon-13 labeling for investigating FAHFA metabolism. This compound incorporates four 13C atoms at carbons 1–4 of the palmitoyl moiety (the esterified fatty acid chain), creating a distinct mass isotopologue pattern detectable by mass spectrometry. Such labeling enables:
Table 3: Mass Spectrometric Signatures of 13C4-Labeled 10-PAHSA
Fragmentation Mode | Characteristic Ions | Localization of 13C Label | Structural Information Obtained |
---|---|---|---|
Collision-Induced Dissociation (CID) | m/z 313.3 → m/z 313.3 (13C4) and 309.3 (12C) | Carboxyl group of palmitic acid (C1-C4) | Confirms ester linkage site; Distinguishes structural isomers |
High-Resolution Mass Analysis | [M-H]- at m/z 595.5 (unlabeled) → m/z 599.5 (13C4) | Uniformly distributed across palmitate | Quantifies total 10-PAHSA synthesis rates |
Neutral Loss Scanning | Neutral loss of 256.2 Da (C16:0) → 256.2 + 4 Da = 260.2 | Specific to palmitoyl chain | Identifies all palmitate-containing FAHFA species |
Stable isotope labeling circumvents the analytical challenges inherent to lipidomics, particularly the differentiation of isobaric species and accurate quantification in complex biological matrices. The carbon-13 label introduces a predictable 4 Da mass shift in molecular and fragment ions containing the palmitoyl moiety, enabling unambiguous identification against background lipids. For flux studies, cells or animals are exposed to 13C-labeled precursors (e.g., U-13C-glucose, 13C-palmitate), and the incorporation kinetics into 10-PAHSA is monitored. This approach revealed that >80% of adipose FAHFAs derive directly from circulating fatty acids rather than de novo lipogenesis under fed conditions [6] [8] [10].
Advanced applications include isotopic spectral deconvolution, where the unique mass isotopologue distribution patterns generated by 1,2,3,4-13C4-palmitate allow simultaneous quantification of biosynthesis, remodeling, and degradation rates. This technique demonstrated that 10-PAHSA undergoes rapid acyl chain remodeling independent of de novo synthesis, a process critical for maintaining its functional specificity in inflammatory modulation [8]. The strategic placement of 13C labels at metabolically informative positions (carboxyl end of fatty acid chains) optimizes detection sensitivity and provides maximum structural information during tandem mass spectrometry analysis, establishing this approach as the gold standard for FAHFA metabolic studies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5